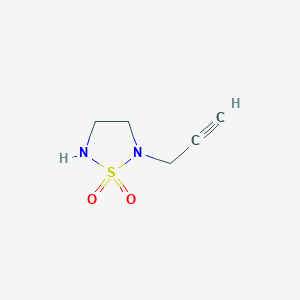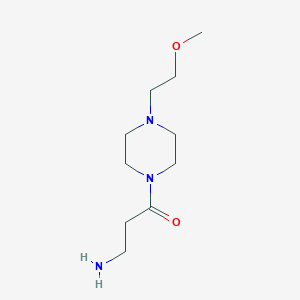
(4,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol hydrochloride
Overview
Description
“(4,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1803570-88-8 . It has a molecular weight of 253.51 . It is a derivative of benzimidazole and is commonly used in organic synthesis and pharmaceutical research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6Cl2N2O.ClH/c9-4-1-5 (10)8-6 (2-4)11-7 (3-13)12-8;/h1-2,13H,3H2, (H,11,12);1H . This indicates that the compound has a benzodiazol ring with two chlorine atoms and a methanol group attached .Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives are known for their wide range of pharmacological activities. The compound can serve as a precursor in the synthesis of imidazole derivatives, which are crucial in developing new drugs with antibacterial, antifungal, and antiviral properties .
Development of Antimicrobial Agents
Due to its structural similarity to imidazole, this compound could be used in the synthesis of antimicrobial agents. Imidazole and its derivatives have shown effectiveness against a variety of microbial infections .
Anti-inflammatory Applications
The imidazole ring is a common feature in many anti-inflammatory drugs. As such, (4,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol hydrochloride could be utilized in the development of new anti-inflammatory medications .
Antitumor Activity
Compounds containing the imidazole moiety have been reported to exhibit antitumor properties. This makes our compound of interest potentially useful in the synthesis of new antitumor agents .
Antidiabetic Drug Synthesis
Imidazole derivatives are also explored for their antidiabetic effects. The subject compound could be a key intermediate in creating novel antidiabetic medications .
Antihistaminic Drug Development
Given the imidazole ring’s presence in many antihistamines, this compound could be instrumental in developing new drugs to treat allergic reactions .
Antioxidant Properties
The imidazole ring is associated with antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Therefore, our compound could be used to synthesize antioxidants .
Chemoselective Synthesis
The compound can act as a chemoselective agent due to its reactivity with various nucleophiles, allowing for the selective synthesis of complex molecular architectures .
Safety and Hazards
properties
IUPAC Name |
(4,6-dichloro-1H-benzimidazol-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O.ClH/c9-4-1-5(10)8-6(2-4)11-7(3-13)12-8;/h1-2,13H,3H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDYFMCFGMFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CO)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)









![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)


